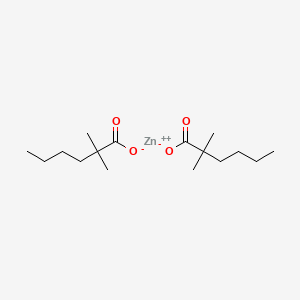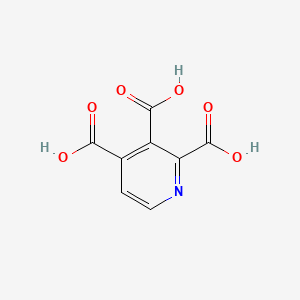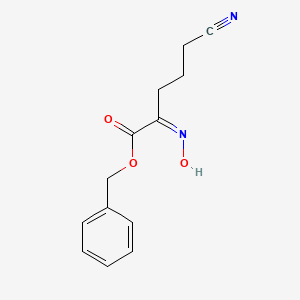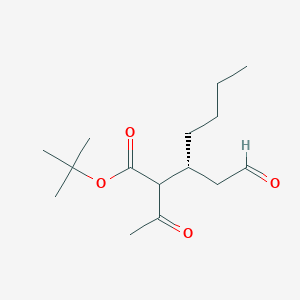
tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate is an organic compound characterized by the presence of a tert-butyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The acetyl and oxoethyl groups can participate in nucleophilic and electrophilic reactions, respectively, facilitating the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl acetate: Similar in structure but lacks the oxoethyl group.
Tert-butyl butyrate: Similar ester group but different carbon chain length.
Tert-butyl 2-oxoethyl acetate: Contains the oxoethyl group but different carbon chain structure.
Uniqueness
The presence of both acetyl and oxoethyl groups allows for diverse chemical transformations and applications .
Eigenschaften
CAS-Nummer |
921199-64-6 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
tert-butyl (3R)-2-acetyl-3-(2-oxoethyl)heptanoate |
InChI |
InChI=1S/C15H26O4/c1-6-7-8-12(9-10-16)13(11(2)17)14(18)19-15(3,4)5/h10,12-13H,6-9H2,1-5H3/t12-,13?/m1/s1 |
InChI-Schlüssel |
BBSNYJVTWPGYHX-PZORYLMUSA-N |
Isomerische SMILES |
CCCC[C@H](CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCC(CC=O)C(C(=O)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



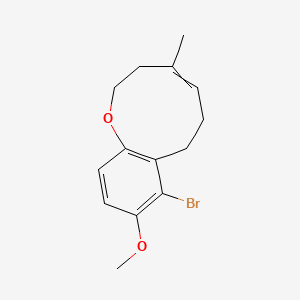
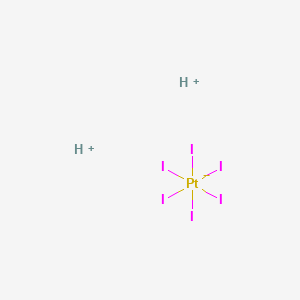
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
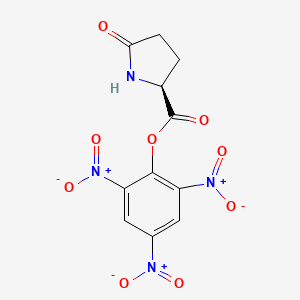

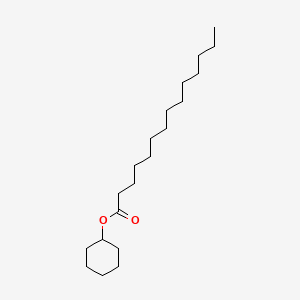
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
